

2-Amino-5-fluorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-fluorobenzaldehyde

Cat. No.: B139799

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An In-depth Technical Guide to **2-Amino-5-fluorobenzaldehyde**

Introduction

2-Amino-5-fluorobenzaldehyde is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde, a primary amine, and a fluorine atom on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and a representative analytical workflow, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of **2-Amino-5-fluorobenzaldehyde** are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
CAS Number	146829-56-3[1][2]
Molecular Formula	C ₇ H ₆ FNO[1][2][3]
Molecular Weight	139.13 g/mol [1][3][4]
Appearance	Yellow to brown or red solid[1]
Boiling Point	~260 °C[1][2][3]
Density	~1.293 g/cm ³ [1][2][3]
Flash Point	111 °C[2][3]
Refractive Index	1.609[1][3]
Storage Conditions	Store in freezer (below -20°C), under an inert atmosphere, and in a dark space.[1][4]

Experimental Protocols

Synthesis of 2-Amino-5-fluorobenzaldehyde via Oxidation

A common method for the synthesis of **2-Amino-5-fluorobenzaldehyde** involves the oxidation of the corresponding benzyl alcohol. The following is a generalized protocol based on the oxidation of benzyl alcohol derivatives.[3]

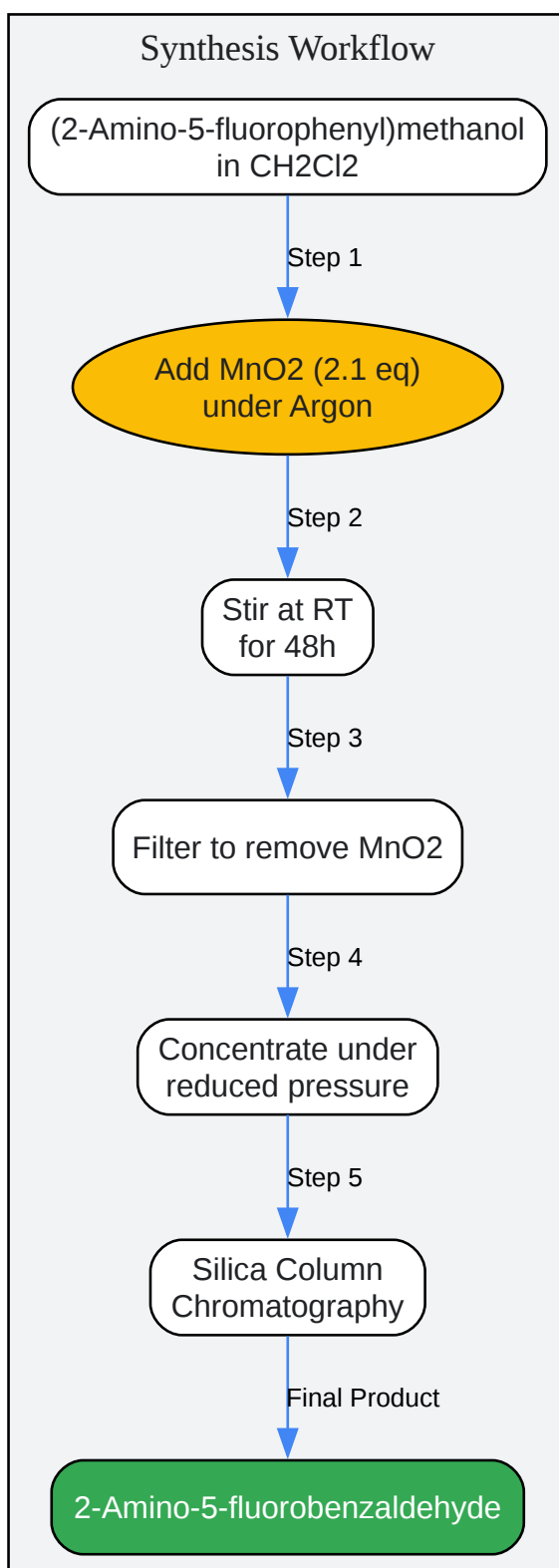
Materials:

- (2-Amino-5-fluorophenyl)methanol (1 equivalent)
- Manganese (IV) oxide (MnO₂) (2.1 equivalents)
- Dichloromethane (CH₂Cl₂) (0.4 M solution)
- Argon or Nitrogen gas (for inert atmosphere)
- Silica gel for column chromatography

- n-hexane and ethyl acetate (for elution)
- Standard laboratory glassware and filtration apparatus

Procedure:

- Dissolve (2-Amino-5-fluorophenyl)methanol (1 eq.) in dichloromethane to a concentration of 0.4 M in a round-bottom flask.
- Under an inert atmosphere of argon, add activated manganese (IV) oxide (2.1 eq.) to the solution.
- Stir the resulting suspension vigorously at room temperature for 48 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese oxide.
- Wash the filter cake with additional dichloromethane.
- Combine the filtrates and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography, using a gradient of n-hexane and ethyl acetate as the eluent, to obtain pure **2-Amino-5-fluorobenzaldehyde**.



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Caption: Oxidation of (2-Amino-5-fluorophenyl)methanol.

Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of synthesized compounds. The following outlines a general workflow for developing an HPLC method for **2-Amino-5-fluorobenzaldehyde**.

Objective: To separate and quantify **2-Amino-5-fluorobenzaldehyde** from potential impurities and starting materials.

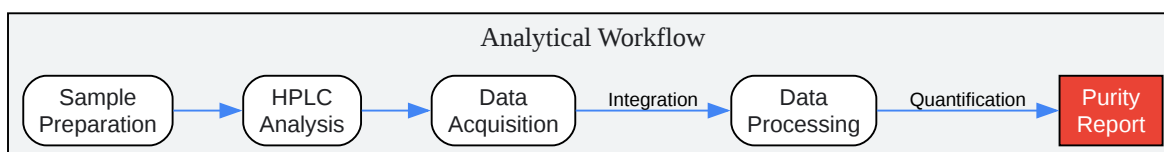
Typical HPLC System:

- Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile). The ratio is optimized to achieve adequate separation.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Detection: UV detector set at the wavelength of maximum absorbance (λ_{max}) for the analyte.
- Column Temperature: Ambient or controlled (e.g., 25 $^{\circ}$ C).

Procedure:

- Sample Preparation: Prepare a stock solution of the synthesized **2-Amino-5-fluorobenzaldehyde** in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
- Method Development: Inject a sample and optimize the mobile phase composition (isocratic or gradient elution) to achieve good peak shape and resolution between the main product peak and any impurity peaks.
- Analysis: Once the method is optimized, inject the calibration standards followed by the sample to be analyzed.

- Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using the calibration curve for absolute quantification.



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Caption: General workflow for chromatographic analysis.

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- To cite this document: BenchChem. [2-Amino-5-fluorobenzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139799#2-amino-5-fluorobenzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b139799#2-amino-5-fluorobenzaldehyde-molecular-weight-and-formula)

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